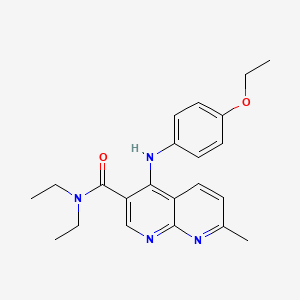

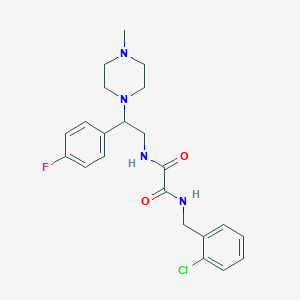

4-((4-ethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

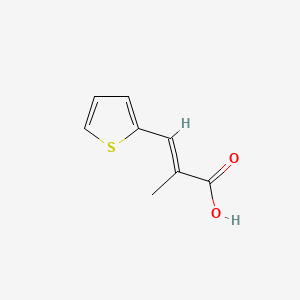

This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also seems to have an ethoxyphenyl group and a diethylamino group attached to it. These types of structures are often seen in various pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through various methods such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 .Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic System Synthesis

Research by Deady and Devine (2006) on aminonaphthyridinones led to the creation of new heterocyclic systems through Hofmann rearrangement and subsequent reactions. These systems exhibit typical pyrrole-type reactivity, indicating potential for diverse chemical applications (Deady & Devine, 2006).

Antibacterial Activity

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various naphthyridine-3-carboxylic acid analogues. Some compounds were found to be more active than the reference drug, enoxacin, highlighting the antimicrobial potential of such structures (Egawa et al., 1984).

Cytotoxic Activity in Cancer Research

Deady et al. (2005) expanded the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxamides and tested them for cytotoxicity against cancer cell lines. Some derivatives demonstrated potent cytotoxicity, with potential implications for cancer therapy (Deady et al., 2005).

Fluorescent Imaging Applications

Langdon-Jones et al. (2015) synthesized fluorescent alkynyl-naphthalimide fluorophores for cellular imaging applications. These compounds exhibit visible fluorescence and have been evaluated for cytotoxicity and imaging potential in various cell lines, indicating their utility in biological research (Langdon-Jones et al., 2015).

Synthesis and Antibacterial Evaluation

Santilli et al. (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides and evaluated their efficacy against E. coli and other gram-negative bacteria, identifying potential pro-drug mechanisms (Santilli et al., 1975).

Schiff Base Ligands and Metal Complexes

Kurt et al. (2020) synthesized Schiff base ligands from reactions involving naphthaldehyde and aminopyridine, leading to the creation of Cu(II), Fe(II), and Pd(II) complexes. These compounds were evaluated for DNA binding activity, suggesting applications in drug development (Kurt et al., 2020).

Eigenschaften

IUPAC Name |

4-(4-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)19-14-23-21-18(13-8-15(4)24-21)20(19)25-16-9-11-17(12-10-16)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNMTCUIDDRTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OCC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)

amino]thiophene-2-carboxamide](/img/structure/B2648089.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)

![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)